molecular formula C16H15N5O4S B4367081 N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide

N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide

Cat. No. B4367081
M. Wt: 373.4 g/mol
InChI Key: KBFVAOQANQVYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "MTBS" and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MTBS is not fully understood. However, it is believed that MTBS works by inhibiting the activity of enzymes involved in various biological processes. For example, MTBS has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
MTBS has been shown to have various biochemical and physiological effects. In vitro studies have shown that MTBS inhibits the growth of cancer cells, fungi, and bacteria. MTBS has also been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. In vivo studies have shown that MTBS has potential neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

MTBS has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. MTBS is also stable under normal laboratory conditions. However, MTBS has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. MTBS can also be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on MTBS. One area of research is the development of MTBS-based drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Another area of research is the development of MTBS-based fungicides and bactericides for use in agriculture. Additionally, research on the environmental applications of MTBS, such as its use in the removal of heavy metals from water, is also an area of interest. Overall, the potential applications of MTBS in various fields make it an interesting compound for further research.

Scientific Research Applications

MTBS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, MTBS has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in treating Alzheimer's disease. In agriculture, MTBS has been shown to have antifungal properties that can be used to protect crops from fungal infections. In environmental science, MTBS has been studied for its potential use in the removal of heavy metals from water.

properties

IUPAC Name

N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c1-12-5-7-13(8-6-12)10-20-11-17-16(18-20)19-26(24,25)15-4-2-3-14(9-15)21(22)23/h2-9,11H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFVAOQANQVYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
Reactant of Route 3
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
Reactant of Route 4
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
Reactant of Route 5
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
Reactant of Route 6
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide

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